molecular formula C20H26N2O6 B12767160 1-Cinnamyl-4-(ethoxycarbonyl)piperazine maleate CAS No. 82387-52-8

1-Cinnamyl-4-(ethoxycarbonyl)piperazine maleate

Cat. No.: B12767160
CAS No.: 82387-52-8
M. Wt: 390.4 g/mol
InChI Key: VGMZCGSRURCPMQ-KBZGGVAGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cinnamyl-4-(ethoxycarbonyl)piperazine maleate is a compound that belongs to the piperazine family, which is known for its wide range of biological and pharmaceutical activities. Piperazine derivatives are commonly used in medicinal chemistry due to their ability to interact with various biological targets. This compound, in particular, has shown potential in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cinnamyl-4-(ethoxycarbonyl)piperazine maleate typically involves the reaction of cinnamyl chloride with 4-(ethoxycarbonyl)piperazine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-Cinnamyl-4-(ethoxycarbonyl)piperazine maleate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Cinnamyl-4-(ethoxycarbonyl)piperazine maleate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Cinnamyl-4-(ethoxycarbonyl)piperazine maleate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Cinnamyl-4-(ethoxycarbonyl)piperazine maleate is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties. The presence of the cinnamyl group can enhance its interactions with certain biological targets, while the ethoxycarbonyl group can influence its solubility and reactivity .

Properties

CAS No.

82387-52-8

Molecular Formula

C20H26N2O6

Molecular Weight

390.4 g/mol

IUPAC Name

(E)-but-2-enedioic acid;ethyl 4-[(Z)-3-phenylprop-2-enyl]piperazine-1-carboxylate

InChI

InChI=1S/C16H22N2O2.C4H4O4/c1-2-20-16(19)18-13-11-17(12-14-18)10-6-9-15-7-4-3-5-8-15;5-3(6)1-2-4(7)8/h3-9H,2,10-14H2,1H3;1-2H,(H,5,6)(H,7,8)/b9-6-;2-1+

InChI Key

VGMZCGSRURCPMQ-KBZGGVAGSA-N

Isomeric SMILES

CCOC(=O)N1CCN(CC1)C/C=C\C2=CC=CC=C2.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC=CC2=CC=CC=C2.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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